1-Fluorospiro[2.5]octane-1-carboxylic acid
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Overview
Description
1-Fluorospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H13FO2. It consists of a spirocyclic structure where a fluorine atom is attached to the spiro carbon, and a carboxylic acid group is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorospiro[2.5]octane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of spiro[2.5]octane-1-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-Fluorospiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-Fluorospiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluorospiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and interaction with biological systems .
Comparison with Similar Compounds
Spiro[2.5]octane-1-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Chlorospiro[2.5]octane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
1-Bromospiro[2.5]octane-1-carboxylic acid: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 1-Fluorospiro[2.5]octane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
2-fluorospiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-9(7(11)12)6-8(9)4-2-1-3-5-8/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNCFEJKAINTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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